SB-431542

Description

Properties

IUPAC Name |

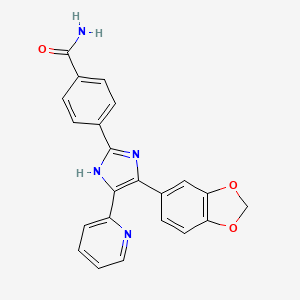

4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c23-21(27)13-4-6-14(7-5-13)22-25-19(20(26-22)16-3-1-2-10-24-16)15-8-9-17-18(11-15)29-12-28-17/h1-11H,12H2,(H2,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUGAJXYORMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042693 | |

| Record name | SB-431542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301836-41-9 | |

| Record name | 4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301836-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301836419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-431542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-431542 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1557V1V0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of SB-431542: A Technical Guide to its Inhibition of the TGF-β Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of SB-431542, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. A comprehensive understanding of its function is critical for its application in research and potential therapeutic development.

Introduction to this compound

This compound is a synthetic compound widely utilized in cell biology and cancer research to probe the intricacies of the TGF-β signaling cascade. The TGF-β superfamily of ligands plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. This compound offers a valuable tool to dissect these processes and evaluate the therapeutic potential of TGF-β pathway inhibition.

Mechanism of Action: Targeting the ALK Receptors

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor (TβRII), which then recruits and phosphorylates a type I receptor, also known as an activin receptor-like kinase (ALK). This phosphorylation event activates the ALK, which in turn phosphorylates downstream effector proteins, the SMADs.

This compound exerts its inhibitory effect by acting as a potent and selective antagonist of the ATP-binding site of specific ALK receptors.[1] This competitive inhibition prevents the transfer of phosphate from ATP to the receptor's substrate, thereby blocking the initiation of the downstream signaling cascade.

Specifically, this compound targets the following TGF-β type I receptors:

-

ALK5 (TGF-βRI): The primary receptor for TGF-β ligands.

-

ALK4 (Activin receptor type-1B): A receptor for activin ligands.

-

ALK7 (Nodal receptor): A receptor for nodal ligands.

Crucially, this compound exhibits high selectivity for these receptors and does not significantly inhibit other ALK family members, such as those involved in the Bone Morphogenetic Protein (BMP) signaling pathway (ALK1, ALK2, ALK3, and ALK6). Furthermore, it shows no inhibitory activity against other major signaling pathways like the ERK, JNK, or p38 MAP kinase pathways.

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound against its target receptors.

| Target Receptor | IC50 Value (nM) | Reference(s) |

| ALK5 (TGF-βRI) | 94 | [1] |

| ALK4 | 140 | [1] |

| ALK7 | ~2000 | [2] |

Visualizing the Mechanism of Action

To visually represent the TGF-β signaling pathway and the inhibitory action of this compound, the following diagrams have been generated using the DOT language.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing this compound activity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro ALK5 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the ALK5 kinase domain.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase substrate (e.g., recombinant Smad3 protein or a synthetic peptide)

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based detection kits)

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or a commercial kinase assay kit like ADP-Glo™)

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).

-

In a 96-well plate, add the recombinant ALK5 kinase and the kinase substrate.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of substrate phosphorylation using the chosen detection method.

-

Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.

Western Blot for Phospho-SMAD2

This cell-based assay assesses the ability of this compound to block TGF-β-induced phosphorylation of SMAD2.

Materials:

-

A suitable cell line (e.g., HaCaT, A549, HeLa)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-SMAD2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total SMAD2 as a loading control.

Immunofluorescence for SMAD2 Nuclear Translocation

This assay visually demonstrates the inhibition of TGF-β-induced nuclear translocation of SMAD2 by this compound.

Materials:

-

A suitable cell line cultured on glass coverslips

-

Recombinant human TGF-β1

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-SMAD2

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere.

-

Serum-starve the cells.

-

Pre-treat the cells with this compound or vehicle.

-

Stimulate with TGF-β1 for 1-2 hours.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-SMAD2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize the subcellular localization of SMAD2 using a fluorescence microscope. In untreated or this compound-treated cells, SMAD2 will be predominantly cytoplasmic, while in TGF-β1-stimulated cells, it will translocate to the nucleus.

Conclusion

This compound is a cornerstone tool for investigating the TGF-β signaling pathway. Its high potency and selectivity for ALK4, ALK5, and ALK7 allow for precise inhibition of this cascade. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound to explore the multifaceted roles of TGF-β signaling in health and disease, and to advance the development of novel therapeutic strategies.

References

The Role of SB-431542 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SB-431542 is a potent and selective small molecule inhibitor that has become an indispensable tool in cell signaling research. This technical guide provides an in-depth overview of its function, mechanism of action, and its application in key experimental settings, complete with detailed protocols and quantitative data.

Core Mechanism of Action: Selective Inhibition of TGF-β Superfamily Type I Receptors

This compound functions as a competitive ATP-binding site inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1][2][3] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin type I receptor), and ALK7 (the nodal type I receptor).[1][4][5][6] This selectivity is crucial as it does not significantly affect the more divergent ALK family members involved in bone morphogenetic protein (BMP) signaling, such as ALK1, ALK2, ALK3, and ALK6.[1][3][5]

By inhibiting these key receptors, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, activin, and nodal ligands. The primary consequence of this inhibition is the prevention of the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[2][3][7] This, in turn, prevents the formation of a complex between phosphorylated Smad2/3 and the common-mediator Smad (co-Smad), Smad4, and subsequently blocks the nuclear translocation of this complex.[8] The ultimate result is the inhibition of TGF-β-mediated gene transcription.[8][9]

The specificity of this compound has been demonstrated by its lack of effect on other major signaling pathways, including the ERK, JNK, and p38 MAP kinase pathways.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against its target kinases. These values, along with its effects on downstream events, are summarized below.

| Target Kinase | IC50 (in vitro kinase assay) | Downstream Effect | IC50 (cellular assay) | Reference |

| ALK5 (TGF-βR1) | 94 nM | Inhibition of TGF-β1-induced PAI-1 mRNA | 50 nM | [2][4][5][6][10] |

| ALK4 | 140 nM | Inhibition of TGF-β1-induced collagen Iα1 mRNA | 60 nM | [5][10] |

| ALK7 | - | Inhibition of TGF-β1-induced fibronectin mRNA | 62 nM | [10] |

| - | - | Inhibition of TGF-β1-induced fibronectin protein | 22 nM | [10] |

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Chronic TGF-β exposure drives stabilized EMT, tumor stemness, and cancer drug resistance with vulnerability to bitopic mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. This compound inhibits TGF-beta-induced contraction of collagen gel by normal and keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

SB-431542: A Deep Dive into its Function as a Selective ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-431542, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I receptor for the Transforming Growth Factor-β (TGF-β). This document will delve into the inhibitor's mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the critical signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule that has emerged as a critical tool in the study of TGF-β signaling and a potential therapeutic agent in diseases characterized by dysregulated TGF-β activity, such as cancer and fibrosis.[1][2][3] It acts as an ATP-competitive inhibitor, specifically targeting the kinase activity of ALK5 and its close homologs, ALK4 and ALK7.[4][5][6][7][8] By inhibiting these receptors, this compound effectively blocks the canonical Smad2/3 signaling pathway downstream of TGF-β, activin, and nodal.[8][9]

Chemical Properties:

| Property | Value |

| IUPAC Name | 4-(4-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide |

| Molecular Formula | C₂₂H₁₆N₄O₃ |

| Molecular Weight | 384.39 g/mol [3][4] |

| CAS Number | 301836-41-9[4] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 10 mM)[4] |

Mechanism of Action: Selective Inhibition of the TGF-β/ALK5 Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, primarily ALK5. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[10]

This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of ALK5.[7][10] This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of Smad2 and Smad3.[7][9] Consequently, the formation of the Smad2/3-Smad4 complex and its nuclear translocation are inhibited, leading to a blockade of TGF-β-mediated gene expression.[1]

Quantitative Data: Inhibitory Activity and Selectivity

This compound exhibits high potency and selectivity for the ALK5, ALK4, and ALK7 receptors. Its inhibitory activity is significantly lower against other kinases, highlighting its specificity.

Table 1: IC₅₀ Values of this compound for ALK Receptors

| Target Kinase | IC₅₀ (nM) | Reference |

| ALK5 (TGF-βRI) | 94 | [4][7][8][11] |

| ALK4 (ActR-IB) | 140 | [6][12] |

| ALK7 | ~1000-2000 | [13][14] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Target Kinase | Activity/IC₅₀ | Reference |

| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | [7][8] |

| p38 MAPK | >100-fold selective for ALK5 | [7][8] |

| ERK, JNK | No direct effect | [3][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro ALK5 Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by the ALK5 kinase domain.

Materials:

-

Recombinant GST-tagged ALK5 kinase domain

-

Recombinant GST-tagged Smad3 substrate

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

ATP solution: 3 µM ATP with 0.5 µCi/well [γ-³³P]ATP

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates (e.g., FlashPlates)

-

Scintillation counter

Procedure:

-

Coat the 96-well plates with the GST-Smad3 substrate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well, add the assay buffer, the diluted this compound or vehicle (DMSO), and the recombinant GST-ALK5 kinase.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 1-3 hours).

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P in each well using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Smad2 Phosphorylation

This cellular assay determines the effect of this compound on TGF-β-induced Smad2 phosphorylation in intact cells.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549)

-

Cell culture medium and supplements

-

TGF-β1 ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Smad2 antibody as a loading control.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the effect of this compound on cell proliferation by quantifying the incorporation of radioactive thymidine into newly synthesized DNA.

Materials:

-

Cells of interest

-

Complete culture medium

-

TGF-β1 (if investigating its effect on proliferation)

-

This compound

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

NaOH

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with TGF-β1 and/or different concentrations of this compound for the desired duration (e.g., 24-48 hours).

-

Add [³H]-thymidine to each well and incubate for a further 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

-

Wash the cells with PBS.

-

Precipitate the DNA by adding cold TCA.

-

Wash the wells to remove unincorporated [³H]-thymidine.

-

Lyse the cells with NaOH.

-

Transfer the lysate to scintillation vials containing scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

Transwell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of cells.

Materials:

-

Transwell inserts (with appropriate pore size) for 24-well plates

-

Cells of interest

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Pre-treat the cells with this compound or vehicle in serum-free medium.

-

Add medium with a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells in serum-free medium into the upper chamber of the inserts.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with the fixing solution.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several microscopic fields for each insert.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound

Logical Relationship of this compound's Selectivity

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ALK5, ALK4, and ALK7. Its ability to specifically block the TGF-β canonical signaling pathway has made it an indispensable tool for researchers investigating the multifaceted roles of this cytokine family in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for the effective use and interpretation of results obtained with this valuable chemical probe. As research continues, the therapeutic potential of targeting the TGF-β pathway with inhibitors like this compound remains an active and promising area of investigation.

References

- 1. stackscientific.nd.edu [stackscientific.nd.edu]

- 2. Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, this compound, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB 431542 [bio-gems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. This compound | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 8. This compound is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 10. researchgate.net [researchgate.net]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 13. researchhub.com [researchhub.com]

- 14. bio-rad.com [bio-rad.com]

The Discovery and Development of SB-431542: A Selective Inhibitor of TGF-β Superfamily Type I Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, specifically ALK4, ALK5, and ALK7. Developed by GlaxoSmithKline, it has become an invaluable tool in dissecting the roles of TGF-β signaling in a myriad of biological processes, from cell proliferation and differentiation to apoptosis and epithelial-mesenchymal transition (EMT). Its high selectivity for the TGF-β/Activin/Nodal pathway, with minimal off-target effects on the Bone Morphogenetic Protein (BMP) signaling cascade, has made it a cornerstone of research in cancer biology, stem cell differentiation, and fibrosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental methodologies associated with this compound, presenting quantitative data in a structured format and illustrating critical pathways and workflows with detailed diagrams.

Introduction

The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This complexity has made the development of specific inhibitors a critical goal for therapeutic intervention. The discovery of this compound provided researchers with a powerful chemical probe to selectively block the TGF-β pathway, thereby elucidating its function and therapeutic potential.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the kinase domain of ALK5 (the TGF-β type I receptor), and its close relatives ALK4 (the activin type IB receptor) and ALK7.[1][2][3] Inhibition of these receptors prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.[4] This blockade of Smad2/3 phosphorylation inhibits their association with Smad4 and their translocation to the nucleus, thereby preventing the regulation of target gene expression.[5]

A key feature of this compound is its selectivity. It does not significantly inhibit the kinase activity of other ALK family members, such as ALK1, ALK2, ALK3, and ALK6, which are primarily involved in BMP signaling and phosphorylate Smad1, Smad5, and Smad8.[2][6] This specificity allows for the precise dissection of the TGF-β/Activin/Nodal branch of signaling from the BMP pathway.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key pharmacological data.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| ALK5 (TGF-βRI) | Cell-free kinase assay | 94 | [1][6] |

| ALK4 | Cell-free kinase assay | 140 | [3][7] |

| ALK7 | Cell-free kinase assay | - | [2] |

| p38 MAPK | Cell-free kinase assay | >10,000 | [6] |

Table 1: In Vitro Kinase Inhibition by this compound.

| Cellular Process | Cell Line | Assay Type | IC50 (nM) | Reference |

| TGF-β1-induced Collagen Iα1 mRNA | A498 | mRNA quantification | 60 | [6] |

| TGF-β1-induced PAI-1 mRNA | A498 | mRNA quantification | 50 | [6] |

| TGF-β1-induced Fibronectin mRNA | A498 | mRNA quantification | 62 | [6] |

| TGF-β1-induced Fibronectin Protein | A498 | Protein quantification | 22 | [6] |

| Smad Phosphorylation | HaCaT | Western Blot | 172 | [1] |

Table 2: Cellular Activity of this compound.

Experimental Protocols

In Vitro ALK5 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of ALK5.

Methodology:

-

Protein Expression and Purification: The kinase domain of TGF-βRI (ALK5; amino acids 200 to C-terminus) and full-length Smad3 are expressed as N-terminal glutathione S-transferase (GST) fusion proteins in a baculovirus expression system. The proteins are then purified using glutathione Sepharose beads.[1]

-

Plate Coating: Basic FlashPlates are coated with 700 ng of GST-Smad3 per 100 µL in 0.1 M sterile filtered sodium bicarbonate (pH 7.6).[1]

-

Kinase Reaction: The assay is performed in a buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 100 µM GTP, and 3 µM ATP. To this, 0.5 µCi/well of γ-³³P-ATP and 85 ng of GST-ALK5 are added, with or without varying concentrations of this compound.[1]

-

Incubation and Detection: The plates are incubated at 30°C for 3 hours. After incubation, the assay buffer is aspirated, and the radioactivity incorporated into the immobilized Smad3 substrate is measured using a Packard TopCount 96-well scintillation plate reader.[1]

-

Data Analysis: IC₅₀ values are calculated from the concentration-response curves.

Cell-Based Smad2/3 Phosphorylation Assay

This assay determines the ability of this compound to inhibit TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HaCaT, A549) are cultured to sub-confluency and then serum-starved for 2-24 hours. The cells are pre-treated with various concentrations of this compound for 30 minutes to 2 hours before stimulation with TGF-β1 (e.g., 5 ng/mL) for 1 hour.[3][8]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (Optional): For analyzing Smad2/3-Smad4 complex formation, cell lysates can be incubated with anti-Smad2/3 antibodies, followed by protein G-Sepharose beads to pull down the complex.[3]

-

Western Blot Analysis: Equal amounts of protein from the cell lysates or the immunoprecipitated complexes are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated Smad2 (p-Smad2) and total Smad2/3 to assess the inhibition of phosphorylation and to ensure equal protein loading.[8]

-

Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities can be quantified using densitometry software.

Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Methodology:

-

Transwell Setup: Cell migration and invasion are assessed using Transwell inserts with an 8 µm pore size. For invasion assays, the upper surface of the membrane is coated with a basement membrane matrix like Matrigel or collagen.[6][9][10]

-

Cell Seeding: Cells are serum-starved, harvested, and resuspended in a serum-free medium. A suspension of cells (e.g., 1-2 x 10⁵ cells) is added to the upper chamber of the Transwell insert.

-

Treatment: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), with or without TGF-β1 and varying concentrations of this compound.[10]

-

Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion through the porous membrane.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope. The number of migrated/invaded cells is quantified by averaging the cell counts from several random fields of view.[11]

Signaling Pathway and Experimental Workflow Diagrams

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro ALK5 kinase assay.

Caption: Workflow for cell migration and invasion assays.

Conclusion

This compound has proven to be an indispensable research tool for the specific inhibition of the TGF-β/Activin/Nodal signaling pathway. Its well-characterized mechanism of action and high selectivity have enabled significant advances in our understanding of the multifaceted roles of this pathway in health and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in future research endeavors, ultimately contributing to the development of novel therapeutic strategies targeting the TGF-β signaling cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, this compound, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. SB431542 | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Normal Basal Epithelial Cells Stimulate the Migration and Invasion of Prostate Cancer Cell RM-1 by TGF-β1/STAT3 Axis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

SB-431542: A Technical Guide to its Role in Inhibiting the TGF-β Superfamily

Abstract

This technical guide provides a comprehensive overview of SB-431542, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily. We delve into its mechanism of action, specificity, and its impact on intracellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the inhibitor's function to facilitate its application in research and therapeutic development.

Introduction

The Transforming Growth Factor-β (TGF-β) superfamily comprises a large group of structurally related cytokines, including TGF-βs, activins, and nodals. These signaling molecules play pivotal roles in a myriad of cellular processes such as proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β signaling pathway is implicated in numerous pathologies, including cancer, fibrosis, and autoimmune diseases. This compound has emerged as a critical tool for investigating the physiological and pathological roles of this pathway and as a potential therapeutic agent.[2][3]

This compound is a synthetic chemical compound that acts as a competitive inhibitor of the ATP-binding site of the TGF-β type I receptor serine/threonine kinases.[2][4] Specifically, it targets the Activin Receptor-Like Kinase (ALK) receptors, thereby blocking the initiation of the intracellular signaling cascade.

Mechanism of Action

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (ALK). This phosphorylation event activates the kinase domain of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3 for the TGF-β/activin/nodal branch.[2] Phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.[2][3]

This compound selectively inhibits the kinase activity of ALK4, ALK5, and ALK7, the type I receptors for activin, TGF-β, and nodal, respectively.[1][2][5][6] By binding to the ATP-binding pocket of these receptors, this compound prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3.[3][4][7] This blockade effectively halts the downstream signaling cascade, preventing the nuclear translocation of the SMAD complex and the regulation of target gene expression.[3]

Figure 1: Mechanism of this compound inhibition of the TGF-β signaling pathway.

Specificity and Quantitative Data

This compound exhibits high specificity for the ALK4, ALK5, and ALK7 receptors. It does not significantly inhibit other ALK family members, such as ALK1, ALK2, ALK3, and ALK6, which are involved in Bone Morphogenetic Protein (BMP) signaling.[1][2][8] This selectivity makes it a valuable tool to dissect the distinct roles of the TGF-β/activin/nodal and BMP branches of the TGF-β superfamily. Furthermore, this compound has been shown to have minimal to no inhibitory effect on other kinase signaling pathways, including the ERK, JNK, and p38 MAP kinase pathways.[1][2]

The inhibitory potency of this compound against its target receptors has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Receptor | Ligand Family | IC50 (nM) | Reference(s) |

| ALK5 (TβRI) | TGF-β | 94 | [2][4][5][6][8][9][10][11] |

| ALK4 (ActR-IB) | Activin | 140 | [8][11] |

| ALK7 (ActR-IC) | Nodal | - | [1][2][6] |

Note: Specific IC50 values for ALK7 are less consistently reported in the literature, but it is established as a target of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific ALK kinase.

Materials:

-

Recombinant active ALK4, ALK5, or ALK7 kinase domain

-

Recombinant SMAD2 or SMAD3 protein (substrate)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Phosphocellulose paper or beads

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or capture the phosphorylated substrate using beads.

-

Wash away unincorporated ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: Workflow for an in vitro kinase assay to determine this compound potency.

Western Blot for Phospho-SMAD2/3

This method is used to assess the effect of this compound on the phosphorylation of SMAD2 and SMAD3 in a cellular context.[12][13][14]

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549)

-

Cell culture medium and supplements

-

TGF-β1 ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to a desired confluency (e.g., 70-80%).

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 for a specified time (e.g., 30-60 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total SMAD2/3 and the loading control to ensure equal protein loading.

TGF-β Reporter Assay

This cell-based assay measures the transcriptional activity of the SMAD complex in response to TGF-β signaling and its inhibition by this compound.

Materials:

-

A suitable cell line

-

A reporter plasmid containing a SMAD-responsive element driving the expression of a reporter gene (e.g., luciferase or β-galactosidase). A common reporter is the (CAGA)₁₂-luciferase reporter.

-

A transfection reagent

-

TGF-β1 ligand

-

This compound

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the SMAD-responsive reporter plasmid and a control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase).

-

Allow the cells to recover and express the plasmids for 24-48 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).

-

Lyse the cells and measure the activity of the reporter enzyme (and the normalization enzyme) using a luminometer or spectrophotometer.

-

Normalize the reporter activity and calculate the fold induction relative to the unstimulated control.

-

Determine the inhibitory effect of this compound on TGF-β-induced reporter activity.

Applications in Research and Drug Development

This compound is a versatile tool with a wide range of applications:

-

Stem Cell Biology: It is used to maintain the pluripotency of embryonic stem cells and to direct their differentiation into specific lineages, such as neural progenitors, by inhibiting TGF-β-mediated differentiation pathways.[15][16][17]

-

Cancer Research: this compound is employed to study the dual role of TGF-β in cancer, where it can act as a tumor suppressor in early stages and a promoter of metastasis in later stages. The inhibitor helps to elucidate the mechanisms of TGF-β-induced epithelial-mesenchymal transition (EMT), migration, and invasion.[3][18]

-

Fibrosis Research: Given the central role of TGF-β in promoting the deposition of extracellular matrix, this compound is used in models of fibrotic diseases to investigate anti-fibrotic strategies.

-

Immunology: The inhibitor is utilized to study the immunomodulatory effects of TGF-β, including its role in T-cell differentiation and function.

-

Drug Discovery: this compound serves as a reference compound for the development of new and more potent inhibitors of the TGF-β pathway with improved pharmacokinetic properties for clinical applications.

Conclusion

This compound is a potent and selective inhibitor of the TGF-β/activin/nodal signaling pathway, acting through the competitive inhibition of the ALK4, ALK5, and ALK7 type I receptors. Its high specificity and well-characterized mechanism of action have established it as an indispensable tool in cell biology, disease modeling, and the development of novel therapeutics targeting the TGF-β superfamily. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. This compound is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, this compound, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 6. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 7. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. stemrd.com [stemrd.com]

- 10. selleckchem.com [selleckchem.com]

- 11. SB431542 | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Pharmacologic inhibition of ALK5 causes selective induction of terminal differentiation in mouse keratinocytes expressing oncogenic HRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-431542: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically targeting ALK4, ALK5, and ALK7, it effectively blocks the canonical Smad signaling pathway, making it an invaluable tool in the study of cellular processes such as proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its use in research settings.

Chemical Properties and Structure

This compound, developed by GlaxoSmithKline, is a synthetic heterocyclic compound.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(4-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide[1] |

| Molecular Formula | C₂₂H₁₆N₄O₃[1][2] |

| Molecular Weight | 384.39 g/mol [2][6] |

| CAS Number | 301836-41-9[1][6] |

| Appearance | White to off-white or yellow solid powder[7] |

| SMILES String | O=C(N)C1=CC=C(C2=NC(C3=CC=C(OCO4)C4=C3)=C(C5=NC=CC=C5)N2)C=C1 |

| InChI Key | FHYUGAJXYORMHI-UHFFFAOYSA-N[2] |

Table 1: Chemical and Physical Properties of this compound. This table provides a summary of the key chemical and physical identifiers for this compound.

Solubility

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

| Solvent | Solubility |

| DMSO | ≥19.22 mg/mL (up to 100 mM)[3][8] |

| Ethanol | ~3.84 mg/mL (up to 10 mM)[2][8] |

| Water | Insoluble[6] |

| DMF | ~20 mg/mL[9][10] |

Table 2: Solubility of this compound. This table outlines the solubility of this compound in common laboratory solvents. For cell culture experiments, it is typically dissolved in DMSO to create a stock solution.[6]

Mechanism of Action: Inhibition of TGF-β Signaling

This compound exerts its biological effects by selectively inhibiting the kinase activity of TGF-β type I receptors, primarily ALK5 (also known as TβRI), and to a lesser extent, ALK4 and ALK7.[1][3][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these receptors.[11] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, Smad2 and Smad3.[12]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (ALK5). The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a multitude of cellular processes.

By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2 and Smad3, thereby preventing the formation of the Smad2/3-Smad4 complex and its nuclear translocation.[8][13] This leads to the downstream inhibition of TGF-β-mediated transcriptional responses.[8][13]

Figure 1: TGF-β Signaling Pathway and Inhibition by this compound. This diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of inhibition by this compound.

Selectivity and Potency

A key feature of this compound is its high selectivity for the ALK4/5/7 branch of the TGF-β superfamily receptors over other related kinases, including the bone morphogenetic protein (BMP) receptors (ALK1, ALK2, ALK3, and ALK6) and mitogen-activated protein kinases (MAPKs) like p38.[6][14]

| Target Kinase | IC₅₀ (nM) |

| ALK5 (TβRI) | 94[1][3][6] |

| ALK4 (ActR-IB) | 140[9] |

| ALK7 (ActR-IC) | - |

| p38 MAPK | >10,000 |

Table 3: Inhibitory Potency of this compound. This table shows the half-maximal inhibitory concentration (IC₅₀) values of this compound for its primary target kinases.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

A concentrated stock solution is typically prepared in DMSO and then diluted to the desired working concentration in cell culture media or buffer.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 3.84 mg of this compound in 1 mL of DMSO.[13]

-

Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 3-5 minutes can aid in solubilization.[1]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. Stock solutions are generally stable for several months when stored properly.[2]

In Vitro Kinase Assay for ALK5 Inhibition

This protocol describes a cell-free assay to determine the inhibitory effect of this compound on ALK5 kinase activity.

Materials:

-

Recombinant active ALK5 kinase

-

Smad3 protein (as substrate)

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing kinase assay buffer, recombinant ALK5, and Smad3 substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the general steps for performing a cell-free kinase assay to assess the inhibitory activity of this compound on ALK5.

Western Blot Analysis of Smad2 Phosphorylation

This protocol is used to assess the effect of this compound on TGF-β-induced Smad2 phosphorylation in a cellular context.

Materials:

-

Cell culture medium and supplements

-

TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Smad2 and total Smad2.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated Smad2.

Conclusion

This compound is a well-characterized and highly specific inhibitor of the TGF-β signaling pathway. Its ability to selectively block ALK4, ALK5, and ALK7 makes it an indispensable tool for elucidating the roles of this pathway in various biological and pathological processes. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate its effective use in both basic and translational research.

References

- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 2. store.reprocell.com [store.reprocell.com]

- 3. This compound | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 4. Transforming Growth Factor β Can Stimulate Smad1 Phosphorylation Independently of Bone Morphogenic Protein Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A Specific Inhibitor of TGF-β Receptor Kinase, this compound, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. vigo-avocats.com [vigo-avocats.com]

- 14. mesgenbio.com [mesgenbio.com]

SB-431542: A Technical Guide to Inhibiting the Activin/Nodal Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK4, ALK5, and ALK7, which are the receptors for the Activin, Nodal, and TGF-β signaling pathways. By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks the downstream signaling cascade, primarily the phosphorylation of Smad2 and Smad3 (Smad2/3). This inhibition has significant implications in various biological processes, including embryonic development, stem cell differentiation, and the progression of diseases such as cancer and fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in research.

Mechanism of Action: Inhibition of the Activin/Nodal Signaling Pathway

The Activin/Nodal signaling pathway plays a crucial role in cell fate determination during embryonic development and the maintenance of pluripotency in stem cells. The signaling cascade is initiated by the binding of Activin or Nodal ligands to a complex of type I (ALK4/7) and type II (ActRIIA/B) serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.

Once phosphorylated, Smad2 and Smad3 form a complex with the common-mediator Smad (co-Smad), Smad4. This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.

This compound exerts its inhibitory effect by directly targeting the kinase domain of the type I receptors ALK4, ALK5, and ALK7. By occupying the ATP binding pocket, it prevents the phosphorylation of the receptor, thereby halting the entire downstream signaling cascade. This blockade of Smad2/3 phosphorylation prevents their nuclear translocation and subsequent gene regulation. A key advantage of this compound is its selectivity; it does not significantly inhibit other ALK family members such as ALK1, ALK2, ALK3, and ALK6, which are involved in the Bone Morphogenetic Protein (BMP) signaling pathway.

Quantitative Data

The efficacy of this compound as a selective inhibitor is demonstrated by its half-maximal inhibitory concentration (IC50) values against various ALK receptors.

| Target Receptor | IC50 (nM) | Pathway | Reference |

| ALK5 (TGF-βRI) | 94 | TGF-β/Activin/Nodal | [1][2] |

| ALK4 (ActR-IB) | 140 | Activin/Nodal | [2] |

| ALK7 (ActR-IC) | Specific inhibition, IC50 not always specified | Activin/Nodal | [1] |

| ALK2, ALK3, ALK6 | No significant inhibition | BMP | [1][2] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight: 384.39 g/mol ) in 260 µL of DMSO.[2]

-

Gently warm the solution at 37°C for 3-5 minutes to aid dissolution.[1]

-

Vortex briefly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Inhibition of Smad2/3 Phosphorylation in Cell Culture

This protocol describes a general method for treating cells with this compound to inhibit Activin/Nodal signaling, which can be assessed by Western blotting for phosphorylated Smad2 (p-Smad2).

Materials:

-

Cultured cells of interest (e.g., human pluripotent stem cells, cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Activin A or TGF-β1 (as a positive control for pathway activation)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

-

Plate cells at the desired density and allow them to adhere and grow to the appropriate confluency.

-

Pre-treat the cells with the desired concentration of this compound (typically 1-10 µM) for 1-2 hours. A vehicle control (DMSO) should be run in parallel.[3]

-

Stimulate the cells with a known activator of the pathway, such as Activin A (e.g., 20 ng/mL) or TGF-β1 (e.g., 5 ng/mL), for 30-60 minutes.[3][4] An untreated control group should also be included.

-

After stimulation, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract for subsequent Western blot analysis.

Western Blotting for Phosphorylated Smad2 (p-Smad2)

Materials:

-

Protein lysates from the previous protocol

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-Smad2 (Ser465/467) and anti-total Smad2/3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-Smad2 antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3.[3]

Neuronal Differentiation of Human Pluripotent Stem Cells (hPSCs)

This compound is a key component in many protocols for the directed differentiation of hPSCs into neural lineages. The following is a generalized protocol based on the principle of dual SMAD inhibition.

Materials:

-

hPSCs cultured on a suitable matrix (e.g., Matrigel)

-

Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

-

This compound (10 µM final concentration)

-

A BMP inhibitor (e.g., Noggin at 100 ng/mL or LDN193189 at 100 nM)[5][6]

-

Cell dissociation reagent (e.g., Accutase)

-

Poly-L-ornithine and laminin for coating plates

Procedure:

-

Culture hPSCs to approximately 80% confluency.

-

To initiate neural induction, replace the hPSC medium with neural induction medium supplemented with this compound and a BMP inhibitor.[5]

-

Culture the cells for 5-7 days, changing the medium daily. Morphological changes towards a neural rosette-like structure should be observed.

-

On day 7, dissociate the cells into single cells using a gentle cell dissociation reagent.

-

Re-plate the cells onto dishes coated with poly-L-ornithine and laminin in neural induction medium containing this compound and the BMP inhibitor.

-

Continue to culture the cells, which will now proliferate as neural progenitor cells (NPCs).

-

For terminal differentiation, withdraw the this compound and BMP inhibitor and culture the NPCs in a neural differentiation medium, which may contain neurotrophic factors such as BDNF and GDNF.[7]

Conclusion

This compound is an invaluable tool for researchers studying the Activin/Nodal signaling pathway. Its high potency and selectivity make it a reliable reagent for dissecting the roles of this pathway in a multitude of biological contexts. The experimental protocols provided in this guide offer a starting point for utilizing this compound to investigate its effects on cell signaling, differentiation, and other cellular processes. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell types and applications.

References

- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Robust Differentiation of Human iPSCs into Lineage-Specific Neurons and Glial Cells Utilizing Dual-SMAD Inhibition [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

The Role of SB-431542 in Preventing Smad2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SB-431542, a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) signaling pathway. The document elucidates the mechanism of action of this compound, focusing on its role in the prevention of Smad2 and Smad3 phosphorylation. Detailed experimental protocols for assessing Smad2/3 phosphorylation, quantitative data on inhibitor efficacy, and visual representations of the signaling pathway and experimental workflows are presented to support researchers in their study of TGF-β-mediated cellular processes.

Introduction to this compound and the TGF-β Signaling Pathway

The transforming growth factor-β (TGF-β) superfamily of cytokines plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of the TGF-β signaling pathway is implicated in a variety of pathological conditions, such as cancer and fibrosis.[2][3]

TGF-β signaling is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as an activin receptor-like kinase (ALK).[1][3] This phosphorylation event activates the kinase domain of the TβRI. The activated TβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1]

Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[1][3]

This compound is a small molecule inhibitor that selectively targets the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[4] By competitively binding to the ATP-binding site of these receptors, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[4][5]

Mechanism of Action of this compound

This compound acts as a selective and potent ATP-competitive inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[4][6] Its inhibitory action is specific to this subset of ALK receptors, with little to no effect on other ALK family members such as ALK1, ALK2, ALK3, and ALK6, which are involved in bone morphogenetic protein (BMP) signaling.[4] This selectivity makes this compound a valuable tool for distinguishing between the TGF-β/activin/nodal and BMP signaling branches.

The primary mechanism by which this compound exerts its effect is through the inhibition of the kinase activity of ALK4/5/7. This directly prevents the phosphorylation of the C-terminal SSXS motif of Smad2 and Smad3.[7][8] Without this critical phosphorylation event, Smad2 and Smad3 cannot form a complex with Smad4, and their subsequent translocation to the nucleus is inhibited.[9] This effectively halts the TGF-β-mediated transcriptional regulation of target genes.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified through various in vitro kinase assays and cell-based experiments. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| ALK5 (TβRI) | 94 | Cell-free kinase assay | |

| ALK4 | 140 | Cell-free kinase assay | [4] |

| ALK7 | Not explicitly quantified in nM, but inhibited | Cell-based assays | [4][6] |

Effective Concentrations in Cell-Based Assays:

The concentration of this compound required to inhibit Smad2/3 phosphorylation can vary depending on the cell type and experimental conditions.

| Cell Line | Effective Concentration to Inhibit pSmad2/3 | Notes | Reference |

| HaCaT | 100 nM - 1 µM | Significant inhibition of TGF-β-induced Smad2 phosphorylation. | [10] |

| NIH 3T3 | >90% inhibition at 10 µM | Inhibition of constitutively active ALK4/5/7. | |

| A549 | 10 µM | Used to block TGF-β-induced pSmad2. | [11] |

| Bladder Cancer Cells | 0.01 - 10 µmol/L | Dose-dependent inhibition of cell survival. | [12] |

| NMuMG and PANC-1 | 10 µM | Inhibition of TGF-β-induced epithelial-mesenchymal transition. | [9] |

Experimental Protocol: Western Blot for Phospho-Smad2/3

This protocol outlines the steps to assess the inhibition of TGF-β-induced Smad2/3 phosphorylation by this compound using Western blotting.

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

Cell culture medium and supplements

-

This compound (prepared in DMSO)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and Rabbit anti-total Smad2/3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer with inhibitors to the plate and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Signal Detection:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for total Smad2/3):

-

Strip the membrane using a stripping buffer.

-

Repeat the immunodetection steps starting from blocking, using the primary antibody against total Smad2/3 to serve as a loading control.

-

Caption: Workflow for assessing pSmad2/3 levels via Western blot.

Conclusion